

Experimental Model for Studying TCPOBOP Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tcpobop*

Cat. No.: *B1682610*

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These application notes provide a comprehensive guide to using 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (**TCPOBOP**) as a potent and selective agonist for the constitutive androstane receptor (CAR) in experimental models. The following protocols detail in vivo and in vitro methodologies to investigate the diverse physiological and pathological effects mediated by CAR activation.

Introduction

TCPOBOP is a well-characterized xenobiotic that serves as a powerful tool for studying the roles of the nuclear receptor CAR (Nr1i3) in liver physiology and toxicology.[1] As a highly specific agonist for murine CAR, **TCPOBOP** administration leads to the nuclear translocation of CAR, where it heterodimerizes with the retinoid X receptor (RXR) and modulates the transcription of a wide array of target genes.[2]

The primary effects of **TCPOBOP**-mediated CAR activation include a robust induction of drug-metabolizing enzymes (e.g., Cytochrome P450s), significant hepatomegaly due to both hepatocyte hypertrophy and hyperplasia, and alterations in lipid and glucose metabolism.[3][4] Consequently, **TCPOBOP** is an invaluable compound for modeling drug-drug interactions, chemical-induced liver growth, and steatotic liver disease.[5]

Data Presentation

In Vivo Effects of TCPOBOP in Mice

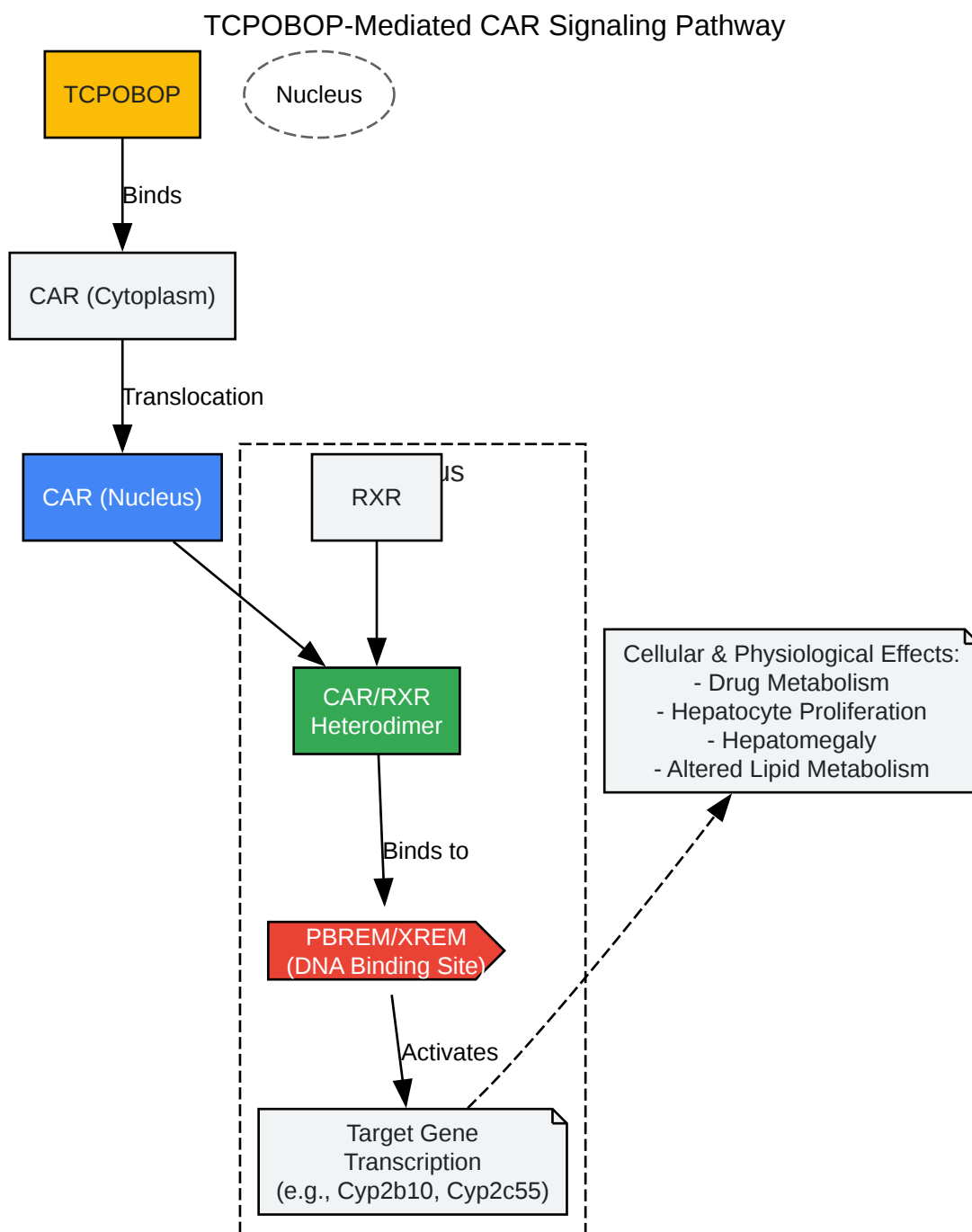
Parameter	Vehicle Control	0.2 mg/kg TCPOBOP	0.6 mg/kg TCPOBOP	3.0 mg/kg TCPOBOP	Reference
Liver to Body Weight Ratio (%)	~4.5	↑	↑↑	↑↑↑ (Significant increase)	
Hepatocyte Size	Normal	Slight Increase	Moderate Increase	Significant Increase	
Cyp2b10 mRNA Induction (fold change)	1	~ED50	-	>4000 (at 48h)	[3]
Cyp2c55 mRNA Induction (fold change)	1	-	-	Significant Induction	[3]

Note: ↑ denotes an increase, with more arrows indicating a greater magnitude of change. Data is compiled from studies in CD-1 or C57BL/6 mice, typically 1-14 days post-treatment. The 0.2 mg/kg dose is noted as the ED50 for the transcriptional activation of Cyp2b10.

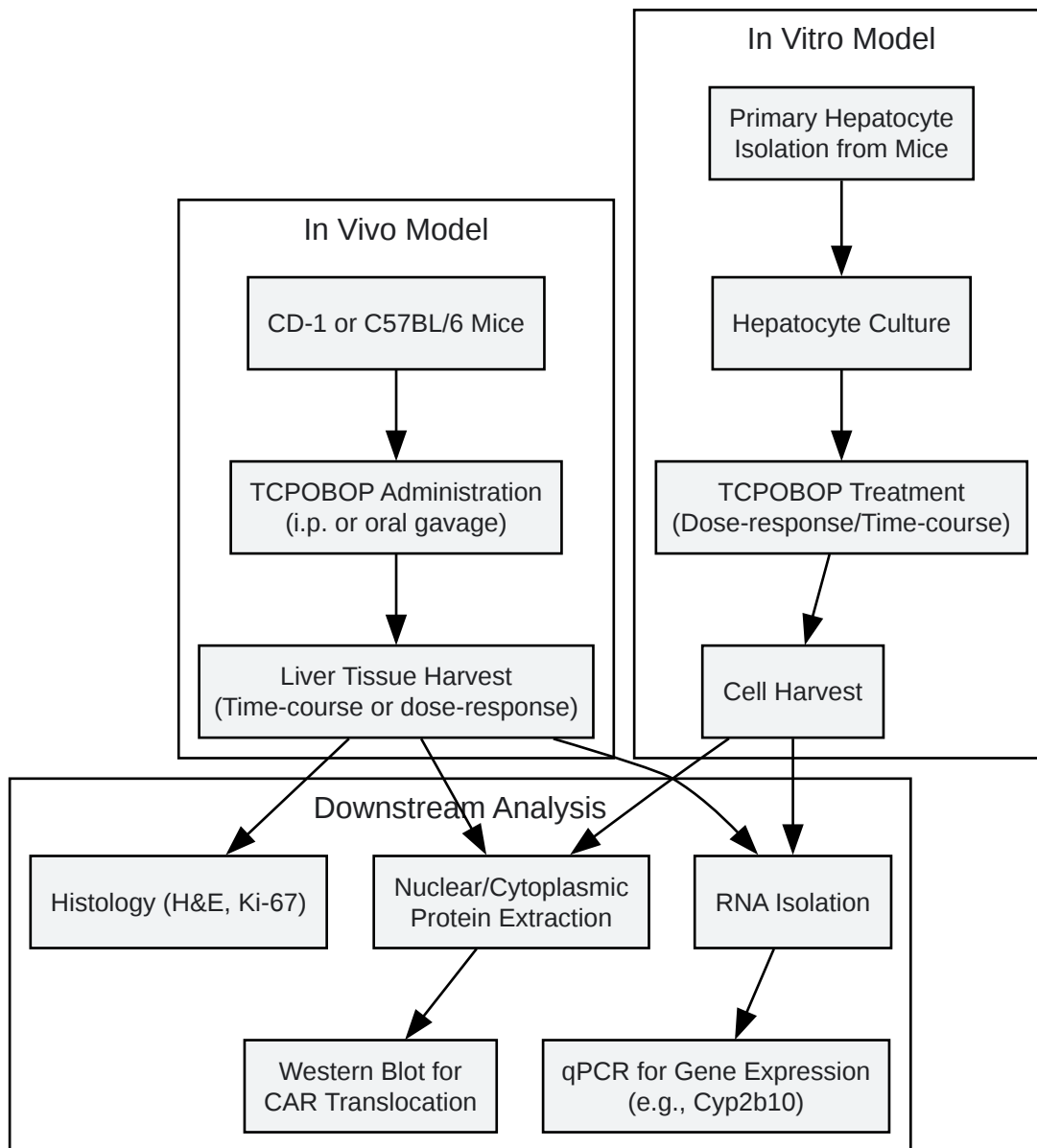
Time-Course of TCPOBOP Effects (3 mg/kg) in Mice

Time Point	Liver to Body Weight Ratio	Hepatocyte Proliferation (Ki-67/PCNA)	Cyp2b10 mRNA Expression	Nuclear CAR Levels	Reference
24 hours	↑	Peak	↑↑↑	↑↑	[4]
48 hours	↑↑	Peak	↑↑↑	↑↑	[4]
5 days	↑↑↑ (Maximal)	Returning to baseline	Sustained High	Decreasing	[3]
1-2 weeks	Sustained High	Baseline	Sustained High	Baseline	

Signaling Pathways & Experimental Workflows



General Experimental Workflow for TCPOBOP Studies



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References

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Phone: (601) 213-4426
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